Anemia research protocols requiring once-daily oral HIF-PH inhibition often face dosing compliance gaps with thrice-weekly agents like roxadustat. Enarodustat (JTZ-951) resolves this with a once-daily regimen, PHD3>PHD2>PHD1 selectivity-unique among clinically available HIF-PH inhibitors-and a VEGF-sparing profile that avoids retinal VEGF induction. Key evidence: achieves the highest hepcidin reduction among all HIF-PH inhibitors (SUCRA 80.9%), suppresses hepcidin for iron mobilization in high-inflammatory-burden CKD models, and does not increase retinal vascular permeability or tumor growth in preclinical models.
Molecular FormulaC17H17ClN4O4
Molecular Weight376.797
CAS No.1262131-60-1
Cat. No.B608261
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Enarodustat Procurement Guide for Renal Anemia Research
Enarodustat (JTZ-951, SAL-0951), CAS 1262131-60-1, is a small-molecule hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed by Japan Tobacco Inc. for the treatment of anemia associated with chronic kidney disease (CKD) [1]. The compound is approved for clinical use in Japan (September 2020), Korea (November 2022), and China (2023), with an additional approved indication for high-altitude hypoxia in China (March 2025) [1][2]. Enarodustat stabilizes HIF-α proteins, leading to endogenous erythropoietin (EPO) production and improved iron mobilization without the requirement for injectable administration [3].
Pathway StudiesHIF-prolyl hydroxylase inhibition for hypoxia signaling researchPHD isoform-selective probe with distinct selectivity fingerprint
Model SystemRenal anemia models and endogenous EPO induction studiesReported EC50 in Hep3B cells supports in vitro assay design
Dosing ResearchOnce-daily oral administration for chronic dosing protocolsSimplified scheduling vs. thrice-weekly comparators in research settings
[1] Synapse. Enarodustat Drug Profile. Updated 2026-02-26. View Source
[2] Salubris. Enarodustat's new indication approved for clinical trial. 2025. View Source
[3] Fukui K, Shinozaki Y, Kobayashi H, et al. JTZ-951 (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor. Eur J Pharmacol. 2019;859:172532. View Source
Why Enarodustat Cannot Be Substituted: Selection Rationale
HIF-PH inhibitors are not a homogeneous class. Network meta-analyses of over 32,000 patients across 45 randomized controlled trials confirm that efficacy, iron mobilization profiles, and safety signals vary substantially by individual agent and by patient dialysis status [1][2]. Enarodustat exhibits a distinct PHD isoform selectivity profile (PHD3 > PHD2 > PHD1) compared to roxadustat (PHD1 > PHD3 > PHD2) and daprodustat (PHD2 > PHD1 > PHD3), which may underlie differential gene expression patterns [3]. Furthermore, enarodustat demonstrates a unique VEGF-sparing effect not observed uniformly across the class: while it increases plasma VEGF at high doses, retinal VEGF mRNA and vascular permeability remain unchanged, and tumor growth is unaffected in preclinical models [4]. Substitution with alternative HIF-PH inhibitors without accounting for these agent-specific properties may introduce unintended experimental variability or clinical safety considerations.
PHD isoform selectivity may not transferEnarodustat's PHD3 > PHD2 > PHD1 rank order differs from roxadustat (PHD1 > PHD3 > PHD2), daprodustat, and others. Class-level interchangeability cannot be assumed in pathway research.
VEGF-sparing profile is agent-specificReported minimal retinal VEGFA induction in ARPE-19 cells may not replicate with alternative HIF-PH inhibitors. Angiogenic endpoints require compound-specific interpretation.
Hepcidin response varies across agentsMeta-analyses show enarodustat ranked highest for hepcidin reduction in dialysis CKD. Other HIF-PH inhibitors may show different iron-mobilization profiles in similar models.
[1] Nasiri H, Mirmazhari A, Mirzakhani L, et al. Network meta-analysis of HIF-prolyl hydroxylase inhibitors for anemia in dialysis-dependent and non-dialysis CKD: effects on hemoglobin, iron markers, and adverse clinical outcomes. BMC Nephrol. 2025;26(1). View Source
[2] Karimi M, et al. HIF-PHIs Vary in Efficacy, Safety Including by CKD Status. Renal and Urology News. 2025 Dec 15. View Source
[3] Kidney International Reports. Table 1: Hypoxia-inducible factor stabilizers under development. 2021. View Source
[4] Fukui K, Shinozaki Y, Kobayashi H, et al. JTZ-951 (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor. Eur J Pharmacol. 2019;859:172532. View Source
Enarodustat Quantitative Differentiation Evidence
PHD2 Inhibitory Potency vs. Roxadustat
Enarodustat inhibits PHD2 with an IC50 of 0.22 μM (220 nM), which represents approximately 2.7-fold higher potency than roxadustat's reported PHD2 IC50 of 591 nM (0.591 μM) in comparable cell-free assays . Both compounds were evaluated against recombinant PHD2 enzyme. This potency differential is derived from independent studies using recombinant PHD2 inhibition assays; direct head-to-head data under identical conditions are not available [1].
Higher target potency enables lower dosing requirements for equivalent PHD2 engagement, a relevant consideration for formulation development and in vitro experimental design.
PHD2 inhibitionIC50enzyme assay
[1] Lei et al. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors. ACS Med Chem Lett. 2015;6:12367. View Source
Dosing Regimen: Once-Daily vs. Thrice-Weekly
Enarodustat is administered once daily, in contrast to roxadustat which requires dosing three times weekly [1][2]. The effective half-life of enarodustat is 8.96 hours, compared to roxadustat's 12-15 hours; however, the dosing frequency difference stems from distinct pharmacokinetic-pharmacodynamic relationships and clinical development choices rather than half-life alone [1]. Clinical trial data confirm enarodustat's once-daily regimen effectively maintains hemoglobin levels and was non-inferior to darbepoetin alfa in Phase III comparative studies [3].
Dosing RegimenHead-to-head
Enarodustat: once dailyRoxadustat: three times weekly
Reported dosing frequency context; 7 vs 3 doses/week
Regimens from approved labels; research protocol design context
dosing intervalpharmacokineticspatient adherence
Evidence Dimension
Dosing frequency
Target Compound Data
Once daily
Comparator Or Baseline
Roxadustat: Three times weekly
Quantified Difference
7 doses/week vs. 3 doses/week (2.3-fold higher dosing frequency)
Conditions
Approved clinical dosing regimens in Japan/China
Why This Matters
Once-daily oral dosing simplifies administration logistics, potentially improving patient adherence in chronic therapy settings and reducing caregiver burden.
dosing intervalpharmacokineticspatient adherence
[1] Kidney International Reports. Table 1: Hypoxia-inducible factor stabilizers under development. 2021. View Source
[3] Treatment of Anemia Associated with Chronic Kidney Disease with the HIF Prolyl Hydroxylase Inhibitor Enarodustat: A Review of the Evidence. Ther Apher Dial. 2022;26(4):679-693. View Source
Hepcidin Reduction Ranking in Dialysis CKD
In a network meta-analysis of five HIF-PH inhibitors (enarodustat, roxadustat, daprodustat, vadadustat, molidustat) involving 14,945 dialysis-dependent CKD patients, enarodustat ranked highest for hepcidin reduction with a SUCRA ranking of 80.9%, surpassing roxadustat (74%) and all other comparators [1]. This analysis synthesized data from 26 randomized controlled trials with at least 4 weeks of follow-up. Hepcidin is the master regulator of iron homeostasis; elevated hepcidin blocks iron mobilization and contributes to functional iron deficiency in CKD anemia [2].
Hepcidin ReductionHead-to-head
Rank 1st (SUCRA 80.9%)
Highest hepcidin reduction rank among 5 HIF-PH inhibitors in network meta-analysis
Roxadustat: 74%; Daprodustat: not in top two for hepcidin; Vadadustat: lower rank; Molidustat: lower rank
Quantified Difference
Enarodustat ranked 6.9 percentage points higher than roxadustat for hepcidin lowering
Conditions
Network meta-analysis of 26 RCTs in dialysis-dependent CKD patients
Why This Matters
Superior hepcidin reduction indicates enhanced iron mobilization capacity, making enarodustat particularly suitable for CKD anemia patients with inflammation-driven functional iron deficiency.
hepcidiniron metabolismnetwork meta-analysis
[1] Chen J, et al. A network meta-analysis of the efficacy of hypoxia-inducible factor prolyl-hydroxylase inhibitors in dialysis chronic kidney disease. Aging (Albany NY). 2023. View Source
[2] Miao M, Wu M, Li Y, et al. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Front Pharmacol. 2022;13:837249. View Source
VEGF-Sparing Erythropoiesis vs. Roxadustat
In ARPE-19 human retinal pigment epithelial cells, enarodustat induced substantially lower VEGFA mRNA and protein expression compared to roxadustat at equivalent concentrations (5-25 μM) [1]. Enarodustat administration at high doses increased plasma VEGF levels but did not alter retinal VEGF mRNA levels or retinal vascular permeability, and had no effect on tumor growth in a colorectal cancer xenograft model [2]. In contrast, roxadustat promotes angiogenesis through HIF-1α/VEGF/VEGFR2 signaling [3]. This VEGF-sparing property represents a functional differentiation rather than a simple potency comparison.
VEGF SparingHead-to-head
Enarodustat: minimal ARPE-19 VEGFA inductionRoxadustat: pronounced induction at 5–25 μM
VEGF-sparing profile may support ocular safety endpoint research
ARPE-19 cells; retinal vascular permeability unchanged in preclinical models
VEGFretinal safetyangiogenesisoff-target effects
Evidence Dimension
VEGFA induction in ARPE-19 retinal cells
Target Compound Data
Minimal VEGFA mRNA/protein induction across 5-25 μM
Comparator Or Baseline
Roxadustat: Pronounced VEGFA induction at equivalent concentrations
Quantified Difference
Qualitatively lower VEGFA expression (quantitative fold-change not numerically reported)
Conditions
ARPE-19 human retinal pigment epithelial cells; 16-24 hr treatment at 5, 10, 25 μM
Why This Matters
Reduced VEGF induction in retinal cells may translate to lower risk of ocular adverse events (e.g., retinopathy exacerbation) in long-term clinical use, a key safety differentiator for CKD patients with diabetic retinopathy or other ocular comorbidities.
VEGFretinal safetyangiogenesisoff-target effects
[1] PMC Figure 1. Differential induction of VEGFA, ANG, PDK1, and GLUT1 expression by HIF-PHIs in ARPE-19 cells. 2025. View Source
[2] Fukui K, Shinozaki Y, Kobayashi H, et al. JTZ-951 (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor. Eur J Pharmacol. 2019;859:172532. View Source
[3] Zhu et al. Roxadustat Promotes Angiogenesis Through HIF-1α/VEGF/VEGFR2 Signaling. Wound Repair Regen. 2019;27:324. View Source
EPO Induction and Hemoglobin Response Benchmarks
Enarodustat induces EPO release from Hep3B hepatocellular carcinoma cells with an EC50 of 5.7 μM . In normal rats, single oral doses increased hepatic and renal EPO mRNA levels and plasma EPO concentrations [1]. In 5/6-nephrectomized rats (a CKD anemia model), repeated once-daily oral dosing of enarodustat produced sustained erythropoiesis-stimulating effects and increased hemoglobin levels [1]. Comparative preclinical data for other HIF-PH inhibitors in identical nephrectomized rat models are limited; enarodustat's preclinical efficacy has been validated in the clinically relevant 5/6 nephrectomy model.
EPO Induction EC50Supporting evidence
5.7 μM (Hep3B cells)
Benchmark for in vitro EPO release and batch consistency testing
Data to verify with standardized assay; model-response context
EPO inductionEC50hemoglobinpreclinical
Evidence Dimension
EPO release from Hep3B cells
Target Compound Data
EC50 = 5.7 μM
Comparator Or Baseline
Class-level inference: all HIF-PH inhibitors induce EPO; comparative EC50 values not available in standardized assays
Quantified Difference
Not available due to assay heterogeneity
Conditions
Hep3B hepatocellular carcinoma cell line; in vitro EPO release assay
Why This Matters
Validated EC50 provides a benchmark for quality control, batch-to-batch consistency testing, and in vitro experimental replication.
EPO inductionEC50hemoglobinpreclinical
[1] Fukui K, Shinozaki Y, Kobayashi H, et al. JTZ-951 (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor. Eur J Pharmacol. 2019;859:172532. View Source
PHD Isoform Selectivity: PHD3 > PHD2 > PHD1
Enarodustat exhibits a unique PHD isoform selectivity ranking of PHD3 > PHD2 > PHD1, which differs from all other clinically advanced HIF-PH inhibitors [1]. Roxadustat displays PHD1 > PHD3 > PHD2 selectivity, daprodustat and molidustat exhibit PHD2 > PHD1 > PHD3, and vadadustat shows PHD2 > PHD1 > PHD3 [1]. This distinct selectivity fingerprint may influence which HIF-α isoforms (HIF-1α vs. HIF-2α) are preferentially stabilized and which downstream gene programs are activated in different tissues [2].
PHD Isoform SelectivityClass-level inference
PHD3 > PHD2 > PHD1
Unique selectivity rank order may influence gene expression patterns in research
IC50 ratios not uniformly reported; requires assay-specific review
Qualitative rank-order difference; precise IC50 ratios not uniformly reported
Conditions
Recombinant human PHD1-3 enzyme inhibition assays (varying methodologies across studies)
Why This Matters
Differential PHD isoform selectivity may explain agent-specific variations in gene expression (e.g., VEGF, iron metabolism genes) and tissue-specific pharmacodynamic effects, supporting non-interchangeability in research applications.
PHD isoform selectivityPHD1PHD2PHD3
[1] Kidney International Reports. Table 1: Hypoxia-inducible factor stabilizers under development. 2021. View Source
[2] Jain S, et al. Bioanalysis, Analysis, Chemistry, and Pharmacological Aspects of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. Curr Top Med Chem. 2025. View Source
Enarodustat Optimal Application Scenarios
Once-Daily Oral Dosing for CKD Anemia Research
Enarodustat is the preferred HIF-PH inhibitor for preclinical or clinical research protocols where once-daily oral dosing is required to maximize subject/patient adherence or to simplify study logistics. Unlike roxadustat, which requires thrice-weekly dosing, enarodustat's once-daily regimen eliminates the need for complex alternating-day scheduling [1][2]. This property is particularly valuable in long-term chronic dosing studies, multi-drug combination protocols, or studies in ambulatory populations where frequent dosing visits are impractical.
Inflammation-Driven Anemia and Hepcidin-Targeted Studies
Enarodustat should be prioritized for research applications targeting inflammation-associated functional iron deficiency in CKD anemia. Network meta-analysis data demonstrate that enarodustat achieves the highest hepcidin reduction among all HIF-PH inhibitors (SUCRA ranking 80.9%), surpassing roxadustat (74%) and all other comparators [1]. Hepcidin suppression is critical for mobilizing sequestered iron in patients with elevated inflammatory cytokines. This makes enarodustat the evidence-based choice for studies examining iron metabolism endpoints, hepcidin-erythroferrone axis modulation, or anemia correction in high-inflammatory-burden CKD models [1][2].
Ocular Safety and VEGF-Sparing Erythropoiesis
For research programs concerned with pro-angiogenic off-target effects of HIF stabilization—particularly ocular safety, tumor progression monitoring, or retinopathy risk assessment—enarodustat offers a distinct VEGF-sparing profile. Preclinical data confirm that enarodustat does not increase retinal VEGF mRNA levels or retinal vascular permeability despite elevating plasma VEGF at high doses, and does not promote tumor growth in xenograft models [1][2]. This contrasts with roxadustat, which promotes angiogenesis via HIF-1α/VEGF/VEGFR2 signaling. Enarodustat is therefore the preferred HIF-PH inhibitor for studies in diabetic CKD models with concurrent retinopathy, oncology combination studies, or any protocol where VEGF-driven angiogenesis is a confounding or safety concern.
PHD Isoform Selectivity Comparator Studies
Enarodustat is uniquely suited for research examining the functional consequences of differential PHD isoform selectivity. Among clinically available HIF-PH inhibitors, enarodustat is the only agent with a PHD3 > PHD2 > PHD1 selectivity profile; roxadustat (PHD1 > PHD3 > PHD2), daprodustat (PHD2 > PHD1 > PHD3), molidustat (PHD2 > PHD1 > PHD3), and vadadustat (PHD2 > PHD1 > PHD3) all exhibit distinct rank orders [1]. This isoform selectivity difference may underlie tissue-specific and gene-specific HIF stabilization patterns. Enarodustat is therefore an essential comparator compound for mechanistic studies investigating PHD isoform contributions to erythropoiesis, iron metabolism, and HIF target gene expression [1][2].
Application
Selection Property
Validation Focus
Renal anemia model research with oral dosing
Once-daily administration profile
Dosing regimen impact on model endpoints
Hepcidin-targeted iron metabolism studies
Reported hepcidin suppression ranking
Iron mobilization markers in inflammatory models
Ocular safety endpoint monitoring
VEGF-sparing erythropoiesis profile
Retinal VEGF and vascular permeability endpoints
PHD isoform selectivity comparator studies
Distinct PHD3 > PHD2 > PHD1 selectivity
HIF target gene expression patterns
[1] Kidney International Reports. Table 1: Hypoxia-inducible factor stabilizers under development. 2021. View Source
[2] Chen J, et al. A network meta-analysis of the efficacy of hypoxia-inducible factor prolyl-hydroxylase inhibitors in dialysis chronic kidney disease. Aging (Albany NY). 2023. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.